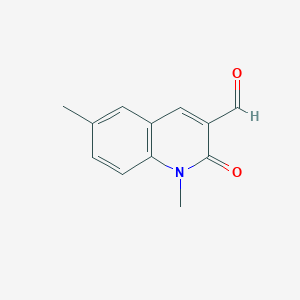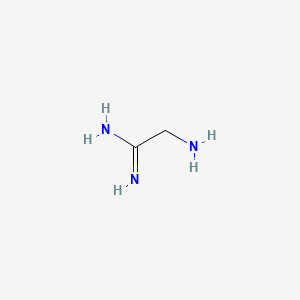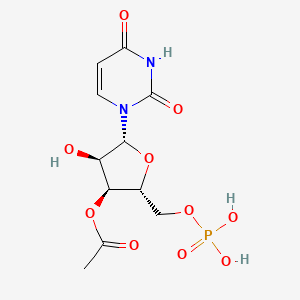
Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate is an organic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate typically involves the condensation of ethyl cyanoacetate with urea under basic conditions, followed by cyclization and methylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide. The process can be optimized to improve yield and selectivity, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and nucleic acid analogs.
Medicine: This compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Additionally, it can interact with nucleic acids, influencing gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2,6-dimethoxypyrimidine: Used in the synthesis of sulfa drugs.
2-Amino-4,6-dihydroxypyrimidine: Investigated for its antiviral properties.
5-Aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters: Known for their anti-inflammatory activities
Uniqueness
Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
76480-61-0 |
|---|---|
Formule moléculaire |
C9H13N3O2 |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-4-14-9(13)7-5(2)8(10)12-6(3)11-7/h4H2,1-3H3,(H2,10,11,12) |
Clé InChI |
MGHTWZCCZGOZFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NC(=N1)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



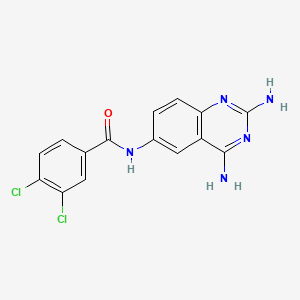
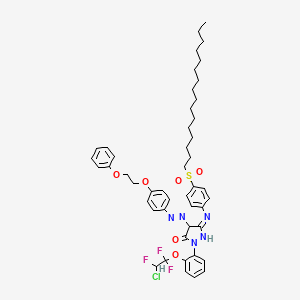
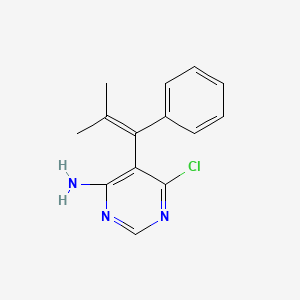
![2-[3-(Dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one](/img/structure/B12920083.png)
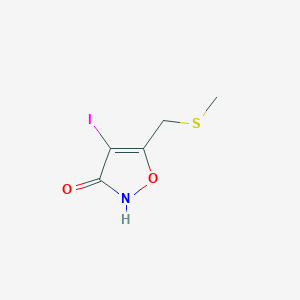




![5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920119.png)
